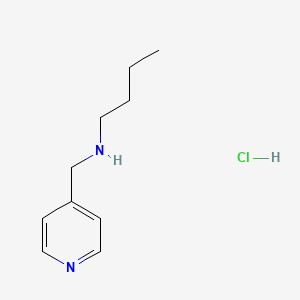

N-(4-Pyridinylmethyl)-1-butanamine hydrochloride

Description

N-(4-Pyridinylmethyl)-1-butanamine hydrochloride is a secondary amine derivative featuring a pyridine ring substituted at the 4-position with a methylamine-linked butyl chain. Its molecular formula is C₁₀H₁₅N₂·HCl, with a molecular weight of 214.70 g/mol (calculated). This compound is primarily utilized in pharmaceutical research, particularly in studies targeting neuropeptide receptors and inflammation pathways due to its structural resemblance to bioactive amines .

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-2-3-6-12-9-10-4-7-11-8-5-10;/h4-5,7-8,12H,2-3,6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFLIVHWJJWYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=NC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pyridinylmethyl)-1-butanamine hydrochloride typically involves the reaction of 4-pyridinemethanol with 1-butanamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring in N-(4-Pyridinylmethyl)-1-butanamine hydrochloride can undergo oxidation to form N-oxides . Typical oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) in acidic or neutral conditions

-

m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C

Product :

-

N-(4-Pyridinylmethyl)-1-butanamine N-oxide hydrochloride

Reduction Reactions

The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions:

-

Catalysts : Palladium on carbon (Pd/C) or Raney nickel

-

Conditions : H₂ gas (1–10 atm) in methanol or ethanol at 50–100°C

Product :

-

N-(4-Piperidinylmethyl)-1-butanamine hydrochloride

Nucleophilic Substitution

The pyridine ring’s C-2 and C-4 positions are susceptible to nucleophilic substitution. Common reagents include:

-

Alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃)

-

Acyl chlorides (e.g., acetyl chloride) under anhydrous conditions

Example Reaction :

Alkylation of the Amine Group

The primary amine (-NH₂) in the butanamine chain can undergo alkylation:

-

Reagents : Alkyl halides (e.g., ethyl bromide)

-

Conditions : Base (e.g., NaOH) in aqueous or polar aprotic solvents

Product :

-

N-Alkyl-N-(4-pyridinylmethyl)-1-butanamine derivatives

Catalytic Amination

Studies on analogous amines (e.g., 1,4-butanediol derivatives) reveal potential for catalytic amination using transition-metal catalysts :

| Catalyst | Amine Source | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ru-PNP Pincer Complex | NH₃ | 155°C, H₂ (5 bar), toluene | 20.25 | |

| Ni–Cu–Cr₂O₃ | NH₃ | 140°C, H₂ (200 bar), flow reactor | 11.5 |

Application :

This compound could act as an aminating agent in the presence of alcohols or ketones under similar conditions.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing the free base and HCl. The pyridine nitrogen (pKa ~2.6) can protonate under acidic conditions, while the amine group (pKa ~10.6) deprotonates in basic media.

Coordination Chemistry

The pyridine nitrogen and amine group can act as ligands for metal ions (e.g., Ru, Cu), forming complexes. For example:

Thermal Decomposition

At elevated temperatures (>200°C), the compound may decompose via:

-

Dehydrohalogenation (loss of HCl)

-

Pyrolysis of the butanamine chain

Scientific Research Applications

Anti-Ulcer Activity

Research has shown that derivatives of N-(4-Pyridinylmethyl)-1-butanamine hydrochloride exhibit significant anti-ulcer properties. A study demonstrated its efficacy in inhibiting gastric acid secretion and protecting the mucosa of the digestive organs. The compound acts as a histamine H2 receptor antagonist, making it useful in treating gastric and duodenal ulcers .

Antimicrobial Effects

Recent studies have explored the antimicrobial properties of this compound. It has shown potential against various bacterial strains, indicating its applicability in developing new antibiotics or antimicrobial agents.

Biological Research Applications

This compound has been investigated for its role in modulating biological pathways. It interacts with specific receptors and enzymes, influencing cellular activities. This mechanism underlies its potential therapeutic effects across different diseases.

Industrial Applications

In addition to its medicinal uses, this compound is valuable in industrial applications:

- Material Development: Used as a precursor for synthesizing new materials with unique properties.

- Chemical Processes: Serves as a reagent in various chemical reactions, enhancing efficiency and selectivity in synthetic routes.

Case Study 1: Anti-Ulcer Efficacy

A study involving Hartley-strain guinea pigs demonstrated that this compound significantly reduced gastric acid secretion when administered intravenously. The results indicated a pA2 value comparable to established anti-ulcer medications like cimetidine, highlighting its potential as an effective treatment option for gastric ulcers .

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited antimicrobial activity against several pathogenic bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death. This finding supports further exploration for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(4-Pyridinylmethyl)-1-butanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Pyridinyl vs. Benzyl/Phenyl Groups : The pyridine ring in N-(4-Pyridinylmethyl)-1-butanamine introduces nitrogen-mediated polarity, enhancing hydrogen-bonding capacity compared to benzyl or phenyl analogs. This may improve solubility in polar solvents and receptor-binding specificity .

- Molecular Weight: The hydrochloride salt form increases molecular weight (~214 g/mol) relative to non-salt analogs (e.g., 155 g/mol for branched butanamines in ) .

Pharmacological and Functional Differences

- Receptor Binding : Pyridinylmethyl groups, as seen in orexin receptor ligands (), may confer selectivity for G protein-coupled receptors (GPCRs), whereas phenylbutyl analogs lack direct evidence of GPCR interaction .

- Anti-inflammatory Potential: GC-MS data from Equisetum diffusum extracts () highlight butanamine derivatives with 83–85% similarity indices, though their anti-inflammatory mechanisms remain uncharacterized compared to phenylbutyl compounds .

Biological Activity

N-(4-Pyridinylmethyl)-1-butanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound has the molecular formula C10H16N2·HCl. The compound features a pyridine ring connected to a butanamine chain via a methylene bridge, which contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that derivatives of pyridine compounds often demonstrate efficacy against various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Anticancer Potential

The compound is also being investigated for its anticancer properties . Preliminary studies suggest that it may modulate cellular pathways involved in cancer progression, potentially inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Binding : The pyridinylmethyl group can interact with various receptors, influencing their activity.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions.

- Signal Transduction Alteration : It can alter key proteins involved in signal transduction pathways, impacting processes such as proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Pyridinylmethyl)-2-butanamine hydrochloride | Similar pyridine structure | Antimicrobial, anticancer |

| N-(4-Piperidinylmethyl)-1-butanamine | Piperidine instead of pyridine | Varies in receptor interaction |

| N-(4-Pyridinylmethyl)-1-propanamine | Shorter alkyl chain | Potentially lower activity |

This comparison highlights how variations in structure can lead to differences in biological activity and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Effects : A recent study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in treating infections.

- Anticancer Research : In vitro studies revealed that the compound could induce apoptosis in cancer cell lines, indicating a promising avenue for cancer therapy development.

Q & A

Q. What are the recommended synthetic routes for N-(4-Pyridinylmethyl)-1-butanamine hydrochloride, and how can purity be optimized?

Methodological Answer:

- Synthesis : A plausible route involves nucleophilic substitution between 4-(chloromethyl)pyridine and 1-butanamine under reflux in anhydrous conditions, followed by acidification with HCl to form the hydrochloride salt. Alternative methods may include reductive amination using 4-pyridinecarboxaldehyde and 1-butanamine in the presence of NaBH₃CN .

- Purification : Recrystallization from ethanol or acetonitrile is recommended. Monitor purity via TLC (silica gel, eluent: chloroform/methanol 9:1) or HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient). Purity ≥95% is achievable with iterative crystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (D₂O) should show δ 8.5–8.7 ppm (pyridinyl protons), δ 3.9–4.1 ppm (CH₂ adjacent to pyridine), and δ 1.2–1.6 ppm (butanamine chain). ¹³C NMR confirms the quaternary carbon at ~150 ppm (pyridine ring) .

- Mass Spectrometry : ESI-MS in positive mode should exhibit [M+H]⁺ at m/z 211.2 (calculated for C₁₀H₁₇N₂⁺). Fragmentation patterns include loss of HCl (-36.5 Da) .

- Elemental Analysis : Match experimental C, H, N values to theoretical (C₁₀H₁₇ClN₂: C 55.42%, H 7.90%, N 12.92%) .

Q. How should researchers ensure the stability of this compound during storage?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation. Avoid repeated freeze-thaw cycles .

- Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acceptable degradation ≤5% under recommended conditions .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to kinase targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., VEGFR2). The pyridinylmethyl group may engage in π-π stacking with phenylalanine residues, while the butanamine chain occupies hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations (10 µM vs. 1 mM) in kinase assays .

- Dose-Response Validation : Repeat experiments using a standardized protocol (e.g., 72-hour incubation in HeLa cells, 10% FBS) with positive controls (e.g., staurosporine for cytotoxicity) .

Q. What strategies optimize HPLC methods for detecting trace impurities in synthesized batches?

Methodological Answer:

Q. How does the protonation state of the pyridine nitrogen affect the compound’s solubility and reactivity?

Methodological Answer:

- pKa Determination : Use potentiometric titration (e.g., Sirius T3) to measure pyridine nitrogen pKa (~4.5–5.0). Protonation increases water solubility but may reduce membrane permeability .

- pH-Dependent Reactivity : At physiological pH (7.4), the unprotonated form dominates, enhancing lipophilicity for cellular uptake. Adjust buffer pH (e.g., 5.0 for lysosomal targeting) to modulate activity .

Data Contradiction Analysis Example

Scenario : Conflicting reports on cytotoxicity in cancer vs. normal cells.

Resolution Workflow :

Replicate Assays : Test in triplicate using MTT assays on A549 (cancer) and HEK293 (normal) cells.

Mechanistic Profiling : Perform RNA-seq to identify differential gene expression (e.g., apoptosis pathways).

Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.